molecular formula C10H8FN B8798433 2-Cyclopropyl-4-fluorobenzonitrile

2-Cyclopropyl-4-fluorobenzonitrile

Cat. No.: B8798433
M. Wt: 161.18 g/mol
InChI Key: HOANGMGESYNGLA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-fluorobenzonitrile is a fluorinated aromatic building block of significant interest in medicinal and synthetic chemistry. The strategic incorporation of both a cyclopropyl group and a fluorine atom onto the benzonitrile scaffold makes it a valuable precursor for constructing more complex molecules. It is particularly useful in Structure-Activity Relationship (SAR) studies during drug discovery, where the cyclopropyl group can influence a compound's metabolic stability and lipophilicity, and the fluorine atom can modulate electronic properties and bioavailability. Fluorinated benzonitrile derivatives are widely used in the synthesis of active pharmaceutical ingredients (APIs), especially in the development of kinase inhibitors and other targeted therapies . The compound can serve as a key intermediate in nucleophilic aromatic substitution reactions, leveraging the fluorine atom's reactivity, or be further functionalized at the nitrile group. This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

2-cyclopropyl-4-fluorobenzonitrile

InChI

InChI=1S/C10H8FN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2

InChI Key

HOANGMGESYNGLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

(S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine

  • Molecular Formula : C₁₂H₁₅FN₂
  • Unlike this compound, it is chiral due to the (S)-configured stereocenter.
  • Applications : Likely explored as a ligand or intermediate in asymmetric synthesis. However, like this compound, it is listed as discontinued by CymitQuimica .

4-Fluorobenzonitrile

  • Molecular Formula : C₇H₄FN
  • Key Features : A simpler analogue lacking the cyclopropyl group. The absence of steric hindrance from cyclopropane increases its reactivity in nucleophilic aromatic substitution.

Physicochemical and Functional Comparisons

Property This compound (S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine 4-Fluorobenzonitrile
Molecular Weight 160.17 g/mol 206.26 g/mol 121.11 g/mol
Substituents 2-Cyclopropyl, 4-Fluoro Cyclopropyl, 4-Fluorobenzyl, Amine 4-Fluoro
Polarity Moderate (due to nitrile) High (amine enhances polarity) Low
Commercial Status Discontinued Discontinued Widely available

Research Findings and Challenges

  • Synthetic Accessibility : The cyclopropyl group in this compound introduces synthetic complexity compared to 4-Fluorobenzonitrile, requiring specialized cyclopropanation techniques .
  • Stability: Cyclopropane’s ring strain may reduce thermal stability relative to non-cyclopropane analogues.
  • Biological Activity: Fluorinated benzonitriles are often studied for antimicrobial or kinase inhibitory properties.

Preparation Methods

Catalytic Fluorination of Chlorinated Precursors

A prominent method involves halogen exchange, where a chlorine atom in a chlorobenzonitrile precursor is replaced by fluorine. The US patent US5466859A details this approach using alkali metal fluorides (e.g., KF, CsF) and quaternary ammonium catalysts containing alkoxypolyoxyalkyl radicals. For 2-cyclopropyl-4-fluorobenzonitrile, a hypothetical pathway could start with 2-cyclopropyl-4-chlorobenzonitrile.

Reaction Conditions :

  • Catalyst : Quaternary ammonium compounds (e.g., R1R2R3R4N+X\text{R}_1\text{R}_2\text{R}_3\text{R}_4\text{N}^+ \text{X}^-) with polyether side chains enhance fluoride ion mobility.

  • Solvent : Aprotic dipolar solvents like sulfolane or dimethylformamide at 120–170°C.

  • Yield : Patents report 82–95% yields for analogous difluorobenzonitriles.

This method’s efficacy depends on the electron-withdrawing nitrile group activating the aromatic ring for nucleophilic substitution. The cyclopropyl group, being weakly electron-donating, may slightly hinder reactivity, necessitating higher temperatures or prolonged reaction times.

Multi-Step Synthesis from Functionalized Anilines

Bromination-Cyanation Sequence

ChemicalBook lists a route to 4-bromo-2-fluorobenzonitrile starting from 2-fluoroaniline. Adapting this for this compound:

  • Bromination : 2-Cyclopropylaniline treated with N-bromosuccinimide (NBS) in CH2Cl2\text{CH}_2\text{Cl}_2 yields 4-bromo-2-cyclopropylaniline.

  • Diazotization-Cyanation : Diazotization with NaNO2/H2SO4\text{NaNO}_2/\text{H}_2\text{SO}_4, followed by cyanation using CuCN, produces the nitrile.

Challenges :

  • Regioselective bromination at the para position requires directing groups.

  • Cyclopropane stability under acidic diazotization conditions must be verified.

Cyclopropanation of Fluorobenzonitrile Derivatives

Transition Metal-Mediated Coupling

Introducing the cyclopropyl group via cross-coupling represents a modular approach. For example:

  • Suzuki-Miyaura Coupling : Reacting 4-fluoro-2-iodobenzonitrile with cyclopropylboronic acid in the presence of Pd(PPh3_3)4_4 and Na2CO3\text{Na}_2\text{CO}_3.

Optimization Parameters :

  • Catalyst : Palladium complexes (e.g., Pd(OAc)2_2) with ligands like SPhos.

  • Solvent : Toluene/water mixtures at 80–100°C.

  • Yield : Analogous reactions achieve 60–75% yields.

Oxime Dehydration for Nitrile Formation

The WO2016024224A1 patent describes converting benzaldoximes to benzonitriles using dehydrating agents like NaHSO4H2O\text{NaHSO}_4 \cdot \text{H}_2\text{O}. For this compound:

  • Synthesize 4-fluoro-2-cyclopropylbenzaldoxime from the corresponding aldehyde.

  • Dehydrate with NaHSO4H2O\text{NaHSO}_4 \cdot \text{H}_2\text{O} in toluene at 110–115°C.

Advantages :

  • Avoids toxic cyanating agents.

  • High purity (>95%) achievable via crystallization.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Temperature Yield Limitations
Halogen Exchange2-Cyclopropyl-4-chlorobenzonitrileKF, Quaternary ammonium120–170°C~85%Requires activated substrate
Multi-Step2-CyclopropylanilineNBS, CuCN0–50°C~70%Multi-step, low regioselectivity
Suzuki Coupling4-Fluoro-2-iodobenzonitrilePd(PPh3_3)4_480–100°C65–75%Costly catalysts
Oxime Dehydration4-Fluoro-2-cyclopropylbenzaldoximeNaHSO4H2O\text{NaHSO}_4 \cdot \text{H}_2\text{O}110–115°C~90%Requires aldehyde precursor

Q & A

Q. What are the key synthetic strategies for preparing 2-Cyclopropyl-4-fluorobenzonitrile?

  • Methodological Answer : A common approach involves nucleophilic substitution at the fluorine or nitrile group. For example:
  • Fluoro substitution : Reacting 4-fluorobenzonitrile derivatives with cyclopropane-containing nucleophiles (e.g., Grignard reagents) under controlled conditions. Metal catalysts (e.g., Pd or Cu) and polar aprotic solvents (DMF or DMSO) enhance reactivity .
  • Cyclopropane introduction : Use Wittig-type olefination (e.g., with potassium 2-bromo-2,2-difluoroacetate) to install cyclopropyl groups. Monitor exothermic reactions with an internal thermometer and prevent pressure buildup using a bubbler .
    Example Reaction Conditions :
StepReagents/ConditionsProductYield
1Pd(OAc)₂, DMF, 80°CIntermediate65%
2Cyclopropane GrignardTarget Compound72%

Q. How can the purity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.
  • NMR : Compare 1^1H and 13^{13}C spectra with literature data (e.g., cyclopropyl proton signals at δ 1.2–1.8 ppm; aromatic F coupling constants ~20 Hz) .
  • Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺ at m/z 176.1) and fragmentation patterns .

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :
  • Hazard Assessment : Evaluate risks associated with reagents like triphenylphosphine (flammable), DMF (reproductive toxicity), and diethyl ether (volatile) .
  • Engineering Controls : Use fume hoods for volatile solvents.
  • PPE : Wear nitrile gloves, face shields, and flame-resistant lab coats. Follow ACS guidelines for chemical handling .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Case Study : Unexpected 19^{19}F NMR shifts may arise from steric strain in the cyclopropane ring. Compare computed (DFT) vs. experimental spectra to identify conformational effects .
  • Mitigation : Use 2D NMR (e.g., HSQC, NOESY) to confirm spatial arrangements. For example, NOE correlations between cyclopropyl protons and aromatic fluorines indicate proximity .

Q. What strategies optimize reaction yields in fluorobenzonitrile-based coupling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd vs. Cu catalysts for Suzuki-Miyaura couplings. Pd(OAc)₂ often outperforms in aryl-cyclopropane bond formation (yields >70% vs. Cu <50%) .
  • Solvent Effects : Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states.
    Data Table :
CatalystSolventYield (%)
Pd(OAc)₂DMF78
CuITHF42

Q. How to design structure-activity relationship (SAR) studies for bioactive derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the 4-position. Assess bioactivity via enzyme inhibition assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate with IC₅₀ measurements .

Data Contradiction Analysis

Q. Discrepancies in melting points reported for fluorobenzonitrile derivatives: How to address?

  • Methodological Answer :
  • Source Validation : Cross-reference data from NIST, PubChem, and peer-reviewed journals. For example, this compound’s mp (67–69°C) may vary due to polymorphism .
  • Experimental Replication : Recrystallize in hexane/ethyl acetate (3:1) and use differential scanning calorimetry (DSC) for precise measurement .

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